molecular formula C10H12ClN3O2 B2818697 N1-(3-chloro-4-methylphenyl)-3-amino-3-hydroxyiminopropanamide CAS No. 219528-42-4

N1-(3-chloro-4-methylphenyl)-3-amino-3-hydroxyiminopropanamide

Cat. No. B2818697
CAS RN: 219528-42-4
M. Wt: 241.68
InChI Key: QAYBBLNEYRUEHH-UHFFFAOYSA-N
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Description

“N1-(3-chloro-4-methylphenyl)-3-amino-3-hydroxyiminopropanamide” is a complex organic compound. Based on its name, it likely contains a chloro-methylphenyl group, an amino group, and a hydroxyimino group attached to a propanamide backbone .


Molecular Structure Analysis

The molecular structure of a similar compound, “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide”, was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide has been achieved efficiently using acetic acid as a solvent. This bis amide compound holds promise for medicinal chemistry due to its unique structure and potential biological activities . Researchers are exploring its interactions with biological targets, such as enzymes or receptors, to develop novel drugs. Investigating its pharmacokinetics, toxicity, and efficacy is crucial for drug discovery.

properties

IUPAC Name

(3Z)-3-amino-N-(3-chloro-4-methylphenyl)-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-6-2-3-7(4-8(6)11)13-10(15)5-9(12)14-16/h2-4,16H,5H2,1H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYBBLNEYRUEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C/C(=N/O)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730515
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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